N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide: is a synthetic organic compound that features a unique combination of a cyanocycloheptyl group and an imidazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide typically involves the following steps:
Formation of the cyanocycloheptyl intermediate: This can be achieved by the reaction of cycloheptanone with a cyanide source, such as sodium cyanide, under basic conditions.
Imidazole introduction: The cyanocycloheptyl intermediate is then reacted with imidazole in the presence of a suitable base, such as potassium carbonate, to form the imidazolylacetamide derivative.
Final coupling: The imidazolylacetamide derivative is coupled with an appropriate acylating agent, such as acetyl chloride, to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry: N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its imidazole moiety is particularly useful in the study of histidine-containing enzymes.
Medicine: this compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structure suggests it could be a candidate for drug design targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting or modulating enzyme activity. Additionally, the cyanocycloheptyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
- N-(1-cyanocyclohexyl)-2-(1H-imidazol-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(1H-imidazol-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(1H-imidazol-1-yl)acetamide
Comparison: N-(1-cyanocycloheptyl)-2-(1H-imidazol-1-yl)acetamide is unique due to its seven-membered cycloheptyl ring, which provides distinct steric and electronic properties compared to its analogs with smaller or larger ring sizes. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-imidazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c14-10-13(5-3-1-2-4-6-13)16-12(18)9-17-8-7-15-11-17/h7-8,11H,1-6,9H2,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIBASXLTQNVME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.